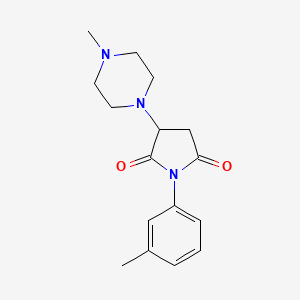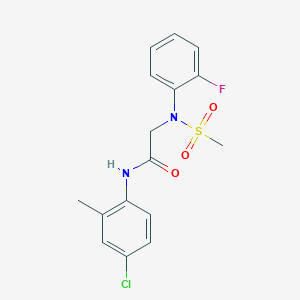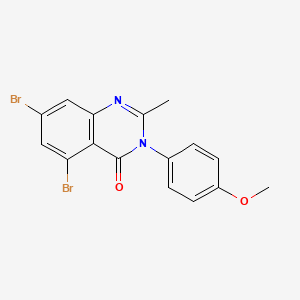
2-(phenylthio)-N-(3-vinylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenylthio)-N-(3-vinylphenyl)acetamide, also known as PTVA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTVA belongs to the family of thioacetamide derivatives, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(phenylthio)-N-(3-vinylphenyl)acetamide exerts its biological activities by inducing oxidative stress, inhibiting cell proliferation, and inducing apoptosis.
Biochemical and Physiological Effects:
2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to inhibit the production of reactive oxygen species, which are known to play a crucial role in the development of cancer and other diseases.
実験室実験の利点と制限
2-(phenylthio)-N-(3-vinylphenyl)acetamide has several advantages for lab experiments, including its easy synthesis and purification. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide exhibits significant biological activities, making it a potential candidate for drug development. However, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
将来の方向性
There are several future directions for 2-(phenylthio)-N-(3-vinylphenyl)acetamide research. One potential direction is to investigate the mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide in more detail. Moreover, further studies are needed to determine the potential of 2-(phenylthio)-N-(3-vinylphenyl)acetamide as a therapeutic agent for cancer and other diseases. Additionally, the development of new derivatives of 2-(phenylthio)-N-(3-vinylphenyl)acetamide with improved solubility and bioavailability could enhance its potential as a drug candidate.
Conclusion:
In conclusion, 2-(phenylthio)-N-(3-vinylphenyl)acetamide is a synthetic compound that has shown significant potential for therapeutic applications. 2-(phenylthio)-N-(3-vinylphenyl)acetamide exhibits anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for drug development. Further research is needed to determine the exact mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide and its potential as a therapeutic agent.
合成法
2-(phenylthio)-N-(3-vinylphenyl)acetamide can be synthesized through a multi-step reaction involving the reaction of 3-vinylphenylamine with phenyl isothiocyanate, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been tested on different cancer cell lines and has shown significant cytotoxicity, making it a potential candidate for cancer therapy. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
N-(3-ethenylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-2-13-7-6-8-14(11-13)17-16(18)12-19-15-9-4-3-5-10-15/h2-11H,1,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWQNIIDKGBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethenylphenyl)-2-phenylsulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)


![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)